Molecular Size and Physicochemical Differentiation from the Non-Allylated Core Scaffold
The presence of the allyl group on the benzimidazole nitrogen of the target compound (CAS 847395-40-8) increases its molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA) compared to the non-allylated core scaffold 4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one. While direct, experimentally measured partition coefficients are not publicly available, the calculated property differences are structurally deterministic and represent a fundamental basis for differential membrane permeability and target binding . For example, the non-allylated analog has a molecular formula of C₁₇H₁₄BrN₃O (MW 356.2 g/mol) , whereas the target compound has a formula of C₂₀H₁₈BrN₃O (MW 396.3 g/mol), a direct consequence of the C₃H₅ allyl addition.
| Evidence Dimension | Molecular Weight and Formula Difference Due to N-Allyl Substitution |
|---|---|
| Target Compound Data | C₂₀H₁₈BrN₃O, MW 396.3 g/mol (1-allyl present) |
| Comparator Or Baseline | C₁₇H₁₄BrN₃O, MW 356.2 g/mol (no allyl; 4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one) |
| Quantified Difference | ΔMW = 40.1 g/mol; ΔMolecular Formula = C₃H₄ (allyl group) |
| Conditions | Calculated from publicly reported molecular formulas from vendor technical datasheets |
Why This Matters
This molecular size and lipophilicity difference directly affects passive membrane permeability and non-specific binding, which are critical parameters in cellular assay performance and hit-to-lead progression; procurement of the correct analog is essential to avoid misleading SAR data.
